3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Conformational analysis DFT Ab initio

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (C9H16N2O) is a bispidinone-type bicyclic diamine ketone that combines N-methylated bridgehead nitrogens with a reactive 9-keto group on a rigid bicyclo[3.3.1]nonane skeleton. This scaffold is a central building block for κ‑opioid receptor (KOR) agonists such as HZ2 and for transition‑metal coordination complexes that exploit its characteristic chair‑boat conformational preference.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 14789-54-9
Cat. No. B1296540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
CAS14789-54-9
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCN1CC2CN(CC(C1)C2=O)C
InChIInChI=1S/C9H16N2O/c1-10-3-7-5-11(2)6-8(4-10)9(7)12/h7-8H,3-6H2,1-2H3
InChIKeyCWRKZBVVWVRVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 14789-54-9) – A Bispidinone Scaffold for Ligand Design and Medicinal Chemistry Procurement


3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (C9H16N2O) is a bispidinone-type bicyclic diamine ketone that combines N-methylated bridgehead nitrogens with a reactive 9-keto group on a rigid bicyclo[3.3.1]nonane skeleton [1]. This scaffold is a central building block for κ‑opioid receptor (KOR) agonists such as HZ2 and for transition‑metal coordination complexes that exploit its characteristic chair‑boat conformational preference [2].

Why 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Cannot Be Replaced by Generic Bispidine Analogs in Scientific Procurement


Simple replacement of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with its 9‑deoxy analog (3,7-dimethyl-3,7‑diazabicyclo[3.3.1]nonane) or with N‑unsubstituted bispidinone fails because the 9‑keto group and the N‑methyl substituents jointly switch the conformational equilibrium from double‑chair (CC) to chair‑boat (CB) [1]. The CB conformation is a strict pharmacophoric requirement for KOR agonism and also creates a coordination sphere distinct from that of CC bispidines, meaning that any analog lacking these features cannot recapitulate the biological or metal‑binding performance of the target compound [2].

Quantitative Differentiation Evidence for 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 14789-54-9) Versus Its Closest Analogs


Conformational Preference Reversal Compared to 9-Deoxy Bispidine Analog

Non‑empirical (ab initio, DFT) calculations demonstrate that 3,7‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one (4) is inherently more stable in the chair‑boat (CB) conformation than in the double‑chair (CC) form, whereas the corresponding 9‑deoxy compound 3,7‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonane (3) preferentially populates the CC conformer [1]. The qualitative reversal of the CC/CB energy ordering is robust across multiple high‑level computational methods and is attributed to the repulsive interaction of the nitrogen lone pairs that is modulated by the carbonyl group [1].

Conformational analysis DFT Ab initio

Ketone‑Directed Functionalization: Oxime Formation Unavailable for 9‑Deoxy Analog

3,7‑Dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one reacts with hydroxylamine hydrochloride to yield the corresponding oxime, which spontaneously tautomerizes to the imine N‑oxide; the product was unambiguously characterized by single‑crystal X‑ray diffraction and NMR spectroscopy [1]. The 9‑deoxy bispidine analog lacks the carbonyl electrophile and offers no analogous derivatization site, thereby terminating synthetic elaboration at the 9‑position.

Synthetic chemistry Oxime Functional group interconversion

Prerequisite Scaffold for Sub‑Nanomolar κ‑Opioid Receptor Affinity (HZ2, Ki = 0.8 nM)

The bispidinone 3,7‑dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one is the direct synthetic precursor of HZ2 (2,4‑di‑2‑pyridyl‑1,5‑dicarboxylate ester derivative), which exhibits a Ki of 0.8 nM at the κ‑opioid receptor (KOR) and >100‑fold selectivity over μ‑ and δ‑opioid receptors [1] [2]. The 9‑keto carbonyl is proposed to form a hemiaminal bond with Lys200 in the KOR binding pocket, a covalent‑like interaction that correlates with an unusually long duration of antinociceptive action [1]. The reduced bispidol analog cannot engage in this interaction, resulting in a loss of KOR affinity.

κ‑Opioid receptor Analgesic SAR

Procurement‑Guiding Application Scenarios for 3,7‑Dimethyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one


Synthesis of Long‑Duration κ‑Opioid Receptor Agonists (e.g., HZ2 Analogs)

The 9‑keto group enables a putative hemiaminal bond with Lys200 in the KOR binding pocket, a mechanism associated with the >6‑hour duration of antinociception observed for HZ2 in vivo [1]. Only the bispidinone scaffold provides this chemical functionality; reduced or hydrolyzed analogs are inactive.

Design of Chair‑Boat Bispidine Metal Complexes for Catalysis and Magnetism

The chair‑boat conformation enforced by the 9‑keto and N‑methyl groups creates a pre‑organized, rigid ligand geometry that differs fundamentally from the chair‑chair bispidines, enabling the formation of metal complexes with distinct coordination numbers and electronic properties [2].

Post‑Synthetic Library Diversification at the 9‑Position

The ketone electrophile permits condensation with hydroxylamine, hydrazines, or primary amines to generate oximes, hydrazones, and imines that are inaccessible with the 9‑deoxy bispidine, facilitating SAR studies without altering the core bicyclic framework [3].

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